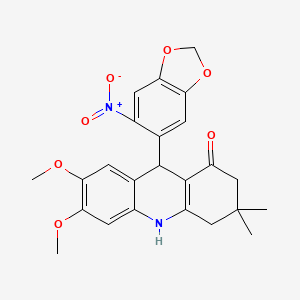
6,7-dimethoxy-3,3-dimethyl-9-(6-nitro-1,3-benzodioxol-5-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,7-dimethoxy-3,3-dimethyl-9-(6-nitro-2H-1,3-benzodioxol-5-yl)-2,4,9,10-tetrahydroacridin-1-one” is a complex organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a unique structure with multiple functional groups, including methoxy, nitro, and benzodioxole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6,7-dimethoxy-3,3-dimethyl-9-(6-nitro-2H-1,3-benzodioxol-5-yl)-2,4,9,10-tetrahydroacridin-1-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Addition of Nitro Group: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Formation of Benzodioxole Ring: This step may involve the condensation of catechol derivatives with formaldehyde.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the acridine core and benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce quinone-like structures.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, acridine derivatives are often explored for their potential as DNA intercalators, which can inhibit the replication of cancer cells.
Medicine
Medicinally, this compound could be investigated for its anticancer, antimicrobial, and antiviral properties. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, such compounds may be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which “6,7-dimethoxy-3,3-dimethyl-9-(6-nitro-2H-1,3-benzodioxol-5-yl)-2,4,9,10-tetrahydroacridin-1-one” exerts its effects likely involves interaction with DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its entry into cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA.
Quinacrine: An antimalarial drug with a similar acridine core.
Uniqueness
The presence of the benzodioxole ring and the specific substitution pattern in “6,7-dimethoxy-3,3-dimethyl-9-(6-nitro-2H-1,3-benzodioxol-5-yl)-2,4,9,10-tetrahydroacridin-1-one” distinguishes it from other acridine derivatives. These structural features may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H24N2O7 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-9-(6-nitro-1,3-benzodioxol-5-yl)-2,4,9,10-tetrahydroacridin-1-one |
InChI |
InChI=1S/C24H24N2O7/c1-24(2)9-15-23(17(27)10-24)22(12-5-18(30-3)19(31-4)7-14(12)25-15)13-6-20-21(33-11-32-20)8-16(13)26(28)29/h5-8,22,25H,9-11H2,1-4H3 |
InChI Key |
KIIKQTLWPRDPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B12480954.png)

![2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12480962.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12480964.png)
![N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12480966.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12480978.png)
![2-(2,4-Dichlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12480980.png)
![Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480985.png)
![2-Chloro-5-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480990.png)
![1-(2-{2-[(3-Bromophenyl)carbonyl]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B12480993.png)
![2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12480998.png)
![2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B12480999.png)
![4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide](/img/structure/B12481000.png)
![1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B12481004.png)
